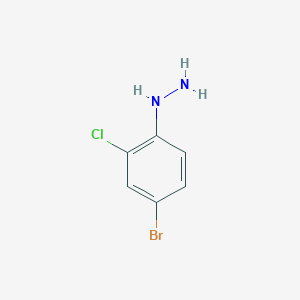

2-ブロモ-1-(4-メチル-3-ニトロフェニル)エタノン

概要

説明

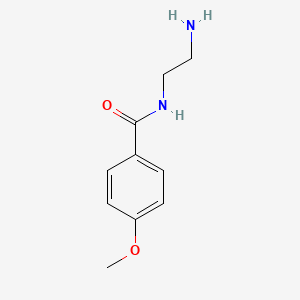

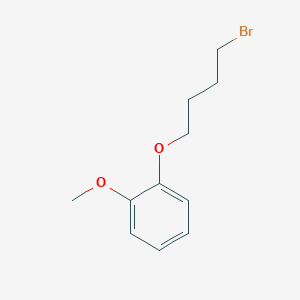

The compound 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone is a brominated aromatic ketone derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their synthesis, molecular structures, and chemical properties. These insights can be extrapolated to understand the characteristics of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves the use of brominating reagents such as Br2. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2, achieving a yield of 64.7% with a purity of 90.2% . Similarly, the synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone would likely involve a bromination step, possibly starting from a 4-methyl-3-nitrophenyl ethanone precursor.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones can be determined using techniques such as single-crystal X-ray diffraction, as seen in the synthesis of enantiomerically pure diarylethanes . Density Functional Theory (DFT) calculations, as well as Hirshfeld surface analysis, are also employed to understand the structural properties of these compounds . These methods would be applicable to determine the molecular structure of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone and to predict its electronic properties.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including further functionalization or serving as intermediates in the synthesis of other compounds. For example, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was used in esterification reactions, demonstrating its utility as a chemical protective group . The reactivity of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone would likely be similar, with potential for further reactions such as nucleophilic aromatic substitution or reduction of the nitro group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be characterized by various spectroscopic methods, including FT-IR and NMR spectroscopy . The presence of bromine atoms significantly influences the physical properties of these compounds, such as their melting points and solubilities. The electronic properties, such as HOMO-LUMO gaps, can be analyzed through computational methods to predict reactivity and stability . These analyses would be relevant to 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone, providing insights into its behavior in different chemical environments.

科学的研究の応用

α-ブロモケトンの合成

2-ブロモ-1-(4-メチル-3-ニトロフェニル)エタノン: は、有機合成において貴重な中間体であるα-ブロモケトンの合成に使用されます。 これらは様々なヘテロ環化合物の作成に使用でき、炭素-炭素結合の形成にも重要です .

医薬品研究

この化合物は、医薬品業界において活性医薬品成分(API)の合成のための前駆体として役立ちます。 その臭素とケトン官能基により、医薬品に見られる複雑な分子構造を構築するための汎用性の高い出発物質となります .

材料科学

材料科学では、2-ブロモ-1-(4-メチル-3-ニトロフェニル)エタノンは材料の表面特性を改変するために使用できます。 それは表面に臭素原子を導入することができ、その後、さらなる化学修飾に使用できます .

農薬合成

この化合物に存在する臭素原子は、農薬の合成のための候補となります。 これは、殺虫剤や除草剤の製造に使用できます。臭素原子はこれらの化合物の生物活性において重要な役割を果たします .

染料および顔料の製造

この化合物は、染料や顔料の合成に関与することができます。 ニトロ基の存在により、繊維やその他の材料の染色に使用される鮮やかな色の化合物を生成できます .

分析化学

分析化学において、2-ブロモ-1-(4-メチル-3-ニトロフェニル)エタノンは、様々な化学分析における標準または試薬として使用できます。 それは比較分析を通じて他の物質の同定と定量に役立ちます .

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

This could involve binding to the active site of an enzyme or receptor, altering its conformation, and thereby modulating its activity .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

Based on the actions of similar compounds, it could potentially lead to changes in cellular function, gene expression, or signal transduction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone . These factors could include pH, temperature, presence of other molecules, and the specific cellular or tissue environment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-6-2-3-7(9(12)5-10)4-8(6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMCVOBHUPAOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

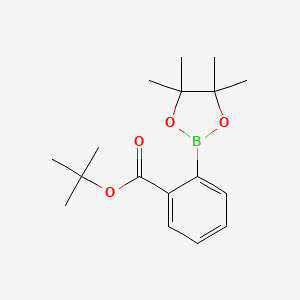

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396596 | |

| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22019-50-7 | |

| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)